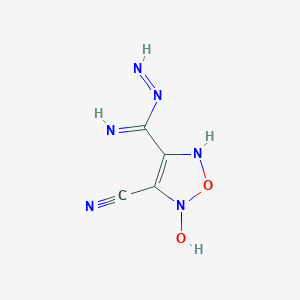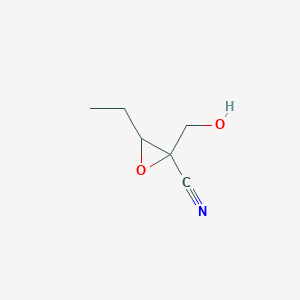
3-Hydroxy-2,5-dimethylpyridine
Descripción general
Descripción
“3-Hydroxy-2,5-dimethylpyridine” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It is similar to lutidine, which is a dimethyl derivative of pyridine .
Synthesis Analysis
The synthesis of 3-Hydroxy-2,5-dimethylpyridine or similar compounds often involves complex chemical reactions . For example, a two-step continuous flow synthesis of 4-nitropyridine was performed from pyridine N-oxide, involving a nitration step and a reduction step . Another study demonstrated the reaction of 3,5-diacetyl-2,6-dimethylpyridine with an excess of diethyl oxalate, providing access to symmetrical diethyl ester of 4,4’- (2,6-dimethylpyridine-3,5-diyl)bis (2-hydroxy-4-oxo-but-2-enoic acid) .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2,5-dimethylpyridine or similar compounds can be analyzed using various methods. For example, a theoretical investigation of 3-bromo-2-Hydroxypyridine molecules was conducted using both DFT and HF methods, where the molecular structures of the title compound have been optimized .
Chemical Reactions Analysis
The chemical reactions involving 3-Hydroxy-2,5-dimethylpyridine or similar compounds can be complex and involve multiple steps . For instance, the pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .
Aplicaciones Científicas De Investigación
Catalysis
This compound can act as a ligand for transition metal catalysts. In catalysis, it can modify the electronic and steric properties of the metal center, thereby influencing the catalyst’s performance in chemical reactions .
Material Science
The compound’s properties make it suitable for use in material science, particularly in the development of organic electronic materials. Its ability to donate and accept electrons can be harnessed in the design of organic semiconductors .
Analytical Chemistry
3-Hydroxy-2,5-dimethylpyridine can serve as a standard or reagent in analytical chemistry. It may be used in chromatography or spectrometry to help identify or quantify other substances .
Agricultural Chemistry
In the field of agrochemistry, this compound could be used in the synthesis of pesticides or herbicides. Its structural motifs are often found in molecules that exhibit biological activity against pests and weeds .
Environmental Science
Research into environmental contaminants often involves 3-Hydroxy-2,5-dimethylpyridine as a model compound. It can be used to study the behavior of nitrogen-containing organic compounds in the environment .
Safety and Hazards
The safety and hazards of 3-Hydroxy-2,5-dimethylpyridine or similar compounds depend on various factors. For instance, the synthesis of nitration products in batch can lead to the formation of hot spots and, as a further result, to the formation of undesired by-products and low productivity due to inefficient mixing and poor heat transfer .
Direcciones Futuras
Mecanismo De Acción
Target of Action
A similar compound, 3-hydroxy-2-methylpyridinecarboxylate, is known to interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction of 3-hydroxy-2-methylpyridine-5-carboxylate .
Mode of Action
It can be inferred from the similar compound, 3-hydroxy-2-methylpyridinecarboxylate, that it might interact with its target enzyme to catalyze a specific chemical reaction . The enzyme uses NADH, NADPH, and O2 as substrates, and its products are 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
The similar compound, 3-hydroxy-2-methylpyridinecarboxylate, is known to participate in vitamin b6 metabolism .
Result of Action
It can be inferred from the similar compound, 3-hydroxy-2-methylpyridinecarboxylate, that it might lead to the production of 2-(acetamidomethylene)succinate, nad+, and nadp+ .
Action Environment
A study on the hydrogenation of a similar compound, 3,5-dimethylpyridine, in a trickle bed reactor showed that the reaction proceeded with a high degree of selectivity, producing α-methylated pyridines .
Propiedades
IUPAC Name |
2,5-dimethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)6(2)8-4-5/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYMGDQLXAXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437091 | |
| Record name | 3-Hydroxy-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyridin-3-ol | |
CAS RN |
175170-53-3 | |
| Record name | 3-Hydroxy-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)


